molecular formula C6H13Cl2N3 B1601195 2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride CAS No. 88883-73-2

2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride

Cat. No.: B1601195
CAS No.: 88883-73-2
M. Wt: 198.09 g/mol
InChI Key: RJCUCTSCXXYYKL-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride is a chemical compound with the molecular formula C6H12N3Cl2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride typically involves the reaction of 4-methylimidazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives. Substitution reactions can result in halogenated imidazole compounds.

Scientific Research Applications

2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride include:

  • 2-(4-Methyl-1H-imidazol-2-yl)aniline
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of the ethylamine group, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCUCTSCXXYYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524486
Record name 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88883-73-2
Record name 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride
Reactant of Route 2
2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride
Reactant of Route 4
2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride
Reactant of Route 5
2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride
Reactant of Route 6
2-(4-Methyl-1H-imidazol-2-YL)-ethylamine dihydrochloride

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